molecular formula C14H17ClN2O2 B5298413 N-(4-chlorobenzoyl)-1-azepanecarboxamide

N-(4-chlorobenzoyl)-1-azepanecarboxamide

Cat. No. B5298413
M. Wt: 280.75 g/mol
InChI Key: PLEITRINJGLMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-chlorobenzoyl)-1-azepanecarboxamide” is a complex organic compound. It contains a benzoyl group (a benzene ring attached to a carbonyl group), an azepane ring (a seven-membered ring containing nitrogen), and a carboxamide group (a carbonyl group attached to an amine). The “4-chlorobenzoyl” part indicates that there is a chlorine atom on the fourth carbon of the benzene ring .


Synthesis Analysis

While specific synthesis methods for “N-(4-chlorobenzoyl)-1-azepanecarboxamide” are not available, similar compounds such as “N-(4-chlorobenzoyl)-tyramine” have been synthesized using tyramine and p-chlorobenzoic acid as raw materials . Another compound, “N’-(4-Chlorobenzoyl)-Isonicotino-Hydrazide”, was synthesized through mixing metal and ligand dissolved in ethanol by reflux .


Molecular Structure Analysis

The molecular structure of “N-(4-chlorobenzoyl)-1-azepanecarboxamide” can be inferred from its name and the structures of similar compounds. For example, “N-(4-Chlorobenzoyl)-β-alanine” has a structure that includes a benzene ring with a chlorine atom and a carboxamide group . “4-Chlorobenzoyl chloride” has a similar structure, with a chlorine atom replacing one of the hydrogens on the benzene ring .

Scientific Research Applications

Environmental Biotechnology

The chlorobenzoyl moiety in N-(4-chlorobenzoyl)-1-azepanecarboxamide could be relevant in environmental biotechnology, particularly in the biodegradation of pollutants . Dehalogenases, enzymes that catalyze the cleavage of carbon-halogen bonds, could potentially act on this compound, leading to its breakdown and detoxification.

Mechanism of Action

Target of Action

N-(4-chlorobenzoyl)-1-azepanecarboxamide is a selective inhibitor of the enzyme Aldo-Keto Reductase 1C3 (AKR1C3) . AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, plays a pivotal role in androgen biosynthesis .

Mode of Action

The compound interacts with AKR1C3, inhibiting its activity . AKR1C3 normally catalyzes the conversion of weak androgens, estrone (a weak estrogen), and PGD2 into potent androgens (testosterone and 5α-dihydrotestosterone), 17β-estradiol (a potent estrogen), and 11β-PGF2α, respectively . By inhibiting AKR1C3, N-(4-chlorobenzoyl)-1-azepanecarboxamide can potentially disrupt these conversions.

Biochemical Pathways

The inhibition of AKR1C3 affects the androgen biosynthesis pathway . This can lead to a decrease in the production of potent androgens and estrogens, which are crucial for the growth and proliferation of certain types of cancer cells .

Result of Action

By inhibiting AKR1C3, N-(4-chlorobenzoyl)-1-azepanecarboxamide can potentially disrupt the production of potent androgens and estrogens . This could lead to a decrease in the growth and proliferation of certain types of cancer cells that rely on these hormones .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-chlorobenzoyl)-1-azepanecarboxamide. For instance, the presence of other compounds in the environment could potentially interact with N-(4-chlorobenzoyl)-1-azepanecarboxamide, affecting its stability or its ability to inhibit AKR1C3

properties

IUPAC Name

N-(4-chlorobenzoyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-12-7-5-11(6-8-12)13(18)16-14(19)17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEITRINJGLMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826491
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Sdccgsbi-0138676.P001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.